N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features both indole and chromone moieties. Compounds containing these structures are often of interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic synthesis. The process may start with the preparation of the indole and chromone intermediates, followed by their coupling through amide bond formation. Common reagents might include acyl chlorides, amines, and catalysts such as EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the carbonyl groups in the chromone structure, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions might occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, or substituted indole or chromone compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, compounds containing indole and chromone structures are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
Medically, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could find applications in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID would depend on its specific biological target. Generally, compounds with indole and chromone structures can interact with a variety of molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with a simpler structure.
Chromone derivatives: Compounds like flavonoids, which also contain the chromone moiety and exhibit diverse biological activities.
Uniqueness
The uniqueness of 3-(1H-INDOL-3-YL)-2-[2-(5-METHOXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]PROPANOIC ACID lies in its combined indole and chromone structures, which may confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C25H24N2O6/c1-13-8-20(32-3)23-14(2)17(25(31)33-21(23)9-13)11-22(28)27-19(24(29)30)10-15-12-26-18-7-5-4-6-16(15)18/h4-9,12,19,26H,10-11H2,1-3H3,(H,27,28)(H,29,30)/t19-/m1/s1 |
InChI Key |
HWOIOGRALMIXSA-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.